molecular formula C4H11NOS B026726 (R)-(+)-2-Methyl-2-propanesulfinamide CAS No. 196929-78-9

(R)-(+)-2-Methyl-2-propanesulfinamide

Cat. No. B026726
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-SSDOTTSWSA-N
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Patent
US09388171B2

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]

Inputs

Step One
Name
Quantity
1.444 g
Type
reactant
Smiles
CC(C)(C)[S@@](=O)/N=C/C1=CN=CN1C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.717 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)S(=O)N
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 13.71%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388171B2

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]

Inputs

Step One
Name
Quantity
1.444 g
Type
reactant
Smiles
CC(C)(C)[S@@](=O)/N=C/C1=CN=CN1C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.717 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)S(=O)N
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 13.71%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388171B2

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]

Inputs

Step One
Name
Quantity
1.444 g
Type
reactant
Smiles
CC(C)(C)[S@@](=O)/N=C/C1=CN=CN1C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.717 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)S(=O)N
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 13.71%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.